molecular formula C9H10ClNO2 B5785589 5-chloro-2-methoxy-N-methylbenzamide

5-chloro-2-methoxy-N-methylbenzamide

Cat. No.: B5785589
M. Wt: 199.63 g/mol
InChI Key: HQBVSMNWTLFEKD-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of substituted benzamides, which are frequently investigated as core structures for developing novel therapeutic agents. Compounds with similar structural motifs, such as methoxy and chloro substituents on the benzamide core, are commonly explored in various research areas. Literature indicates that structurally related benzamide derivatives are studied for their potential biological activities. For instance, some methoxy-substituted benzamide compounds have been investigated for their antiproliferative properties against human cancer cell lines . Other research into similar scaffolds highlights their relevance in the synthesis of molecules with potential antioxidant and antibacterial activities . The presence of methoxy and chloro groups can influence the compound's electronic properties and binding affinity to biological targets, making it a valuable building block in organic synthesis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBVSMNWTLFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group using N-methylamine under suitable reaction conditions. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure 5-chloro-2-methoxy-N-methylbenzamide.

Industrial Production Methods

In industrial settings, the production of 5-chloro-2-methoxy-N-methylbenzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium hydride, or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile used, products such as 5-methoxy-2-methoxy-N-methylbenzamide or 5-thio-2-methoxy-N-methylbenzamide can be formed.

    Oxidation: Oxidation can lead to the formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Reduction can yield 5-chloro-2-methoxy-N-methylbenzylamine.

    Hydrolysis: Hydrolysis results in 5-chloro-2-methoxybenzoic acid and N-methylamine.

Scientific Research Applications

5-Chloro-2-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural variations, molecular data, and properties of 5-chloro-2-methoxy-N-methylbenzamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Features/Activities Source
5-Chloro-2-methoxy-N-methylbenzamide 5-Cl, 2-OCH₃, N-CH₃ C₉H₁₀ClNO₂ 199.64 Not reported Baseline structure for comparison -
5-Chloro-2-methoxy-N-[(N-4-hydroxyphenyl)-4-sulfamoylbenzyl] benzamide (10) 4-Sulfamoylbenzyl, 4-hydroxyphenyl C₂₁H₂₀ClN₂O₅S 447.08 130–132 High yield (98%); NMR-confirmed H-bonding sites
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide 5-NH₂, 4-F, sulfamoyl group C₁₁H₁₅ClFN₃O₃S 323.77 Not reported Enhanced polarity; potential sulfonamide bioactivity
5-Chloro-N-(2-phenylethyl)-2-methoxybenzamide N-phenylethyl C₁₆H₁₆ClNO₂ 289.76 Not reported Increased lipophilicity
5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide N-trifluoroethyl C₁₀H₉ClF₃NO₂ 267.63 Not reported Electron-withdrawing trifluoroethyl group; metabolic stability
N-(5-Chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide 4-Propanoylamino C₁₈H₁₉ClN₂O₃ 346.81 Not reported Bulky substituent; potential solubility challenges
2-Amino-5-chloro-N-methoxy-N-methylbenzamide 2-NH₂, N-OCH₃ C₉H₁₁ClN₂O₂ 214.65 Not reported Increased basicity; improved aqueous solubility

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility: The sulfamoyl and hydroxyl groups in compound 10 () enhance water solubility via hydrogen bonding, as evidenced by its lower melting point (130–132°C) compared to non-polar analogs. The trifluoroethyl group in introduces strong electron-withdrawing effects, likely improving metabolic stability but reducing aqueous solubility.

Impact on Biological Activity :

  • Sulfonamide-containing derivatives (e.g., compound 10 , ) are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to their ability to coordinate metal ions.
  • The N-phenylethyl group in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance.

Synthetic Accessibility :

  • Derivatives with bulky substituents (e.g., ) require multi-step syntheses, often involving coupling reagents (e.g., EDCI) or catalytic reductions.
  • Simpler analogs like 5-chloro-2-methoxy-N-methylbenzamide can be synthesized via direct amidation, as seen in related compounds ().

Biological Activity

5-Chloro-2-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-methoxy-N-methylbenzamide features a chloro group, a methoxy group, and an N-methyl substituent on a benzamide backbone. This unique arrangement contributes to its distinct chemical reactivity and biological activity. The compound's molecular formula is C9H10ClN1O2C_{9}H_{10}ClN_{1}O_{2}, with a molecular weight of 201.64 g/mol.

The biological activity of 5-chloro-2-methoxy-N-methylbenzamide is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the biphenyl moiety enhances its hydrophobic interactions with protein binding sites, facilitating enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Receptor Modulation

The compound may also modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Anti-inflammatory Activity

Studies have shown that 5-chloro-2-methoxy-N-methylbenzamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in managing chronic inflammatory conditions.

Anticancer Activity

The compound has demonstrated promising anticancer effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells with IC50 values ranging from 7 to 20 µM . Additionally, it targets specific molecular pathways involved in cancer progression, including angiogenesis inhibition .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a controlled study, 5-chloro-2-methoxy-N-methylbenzamide was tested for its effects on human monocyte-derived macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines. The compound's IC50 for TNF-alpha inhibition was found to be approximately 15 µM, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with 5-chloro-2-methoxy-N-methylbenzamide resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of 12.41 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics such as doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Chloro-2-methoxybenzamide Lacks N-methyl groupReduced potency compared to N-methyl derivative
2-Chloro-5-methoxy-N-methylbenzamide Reversed positions of chloro and methoxy groupsAltered chemical properties affecting activity
N-Methoxy-N-methylbenzamide Lacks chloro groupSignificantly different biological behavior

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-methylbenzamide, and how can reaction conditions be optimized for academic research?

  • Methodology : The compound is typically synthesized via amidation reactions. A common approach involves coupling 5-chloro-2-methoxybenzoic acid with methylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve reaction efficiency.
  • Catalyst tuning : DMAP enhances nucleophilicity of the amine.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity.
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
AmidationDCC/DMAP, DCM, rt71–94

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-chloro-2-methoxy-N-methylbenzamide?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.07).
    • Critical Analysis : Discrepancies in NMR shifts may arise from solvent polarity or impurities, necessitating repeated crystallization for purity validation.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of 5-chloro-2-methoxy-N-methylbenzamide?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites (e.g., chloro group’s electron-withdrawing effect) .
  • HOMO-LUMO Gaps : Predicts charge-transfer interactions (e.g., ∆E = 4.2 eV for bioactivity correlation) .
    • Data Contradiction : Older functionals (e.g., LSDA) overestimate bond lengths by ~0.1 Å compared to B3LYP/def2-TZVP benchmarks .

Q. What strategies resolve contradictions in biological activity data across studies on benzamide derivatives?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (DMSO as negative, cisplatin as positive) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing methoxy with hydroxy reduces cytotoxicity by 40%) .
    • Case Study : In anti-cancer evaluations, IC50 values varied from 12 µM (HeLa) to >50 µM (A549) due to differential expression of target proteins like tubulin .

Q. How can researchers design experiments to probe the metabolic stability of 5-chloro-2-methoxy-N-methylbenzamide in preclinical studies?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 or glucuronidation).
    • Key Consideration : Methoxy groups often slow oxidative metabolism, enhancing half-life compared to non-substituted analogs.

Methodological Guidelines for Data Interpretation

  • Handling Discrepancies in Computational vs. Experimental Data :

    • Example : DFT-predicted logP values may deviate from experimental HPLC measurements by ±0.5 units due to solvent model limitations .
    • Solution : Validate with multiple functionals (e.g., M06-2X for non-covalent interactions) and experimental replicates.
  • Optimizing Biological Assays :

    • Dose-Response Curves : Use 8–10 concentration points (e.g., 1–100 µM) to ensure accurate IC50 determination .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate runs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-methoxy-N-methylbenzamide
Reactant of Route 2
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5-chloro-2-methoxy-N-methylbenzamide

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